molecular formula C9H7Br2N B3237394 5-Bromo-3-(bromomethyl)-1H-indole CAS No. 1388718-48-6

5-Bromo-3-(bromomethyl)-1H-indole

Cat. No.: B3237394
CAS No.: 1388718-48-6
M. Wt: 288.97 g/mol
InChI Key: RRIHRNIQRRRADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(bromomethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The compound this compound is characterized by the presence of two bromine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-1H-indole typically involves the bromination of 3-methylindole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The bromination occurs selectively at the 5-position and the methyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 3-methylindole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-1H-indole involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    3-Bromo-5-methylindole: Has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.

    5-Chloro-3-(chloromethyl)-1H-indole: Similar structure but with chlorine atoms, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-3-(bromomethyl)-1H-indole is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in organic synthesis. The bromomethyl group provides a reactive site for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIHRNIQRRRADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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